molecular formula C9H12OS B13276599 4-(1-Sulfanylpropyl)phenol

4-(1-Sulfanylpropyl)phenol

Cat. No.: B13276599
M. Wt: 168.26 g/mol
InChI Key: ZPFLQPKMIWUINX-UHFFFAOYSA-N
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Description

4-(1-Sulfanylpropyl)phenol is an organic compound with the molecular formula C9H12OS It consists of a phenol group substituted with a 1-sulfanylpropyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(1-Sulfanylpropyl)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a thiol compound. For example, the reaction of 4-bromophenol with 1-propanethiol in the presence of a base such as sodium hydroxide can yield this compound. The reaction typically occurs under mild conditions, often at room temperature, and can be completed within a few hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(1-Sulfanylpropyl)phenol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The phenol group can be reduced to form cyclohexanol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)

Major Products Formed

Scientific Research Applications

4-(1-Sulfanylpropyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Sulfanylpropyl)phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

4-(1-Sulfanylpropyl)phenol can be compared with other phenolic compounds and thiol-containing compounds:

List of Similar Compounds

  • Phenol
  • 4-Methylphenol (p-Cresol)
  • 4-(2-Hydroxyethyl)phenol (Tyrosol)
  • 4-(2-Hydroxyethyl)-1,2-benzenediol (Hydroxytyrosol)
  • 4-Hexylresorcinol

Properties

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

4-(1-sulfanylpropyl)phenol

InChI

InChI=1S/C9H12OS/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9-11H,2H2,1H3

InChI Key

ZPFLQPKMIWUINX-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)O)S

Origin of Product

United States

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